methyl 6-(1H-pyrrol-1-yl)nicotinate
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Description
Methyl 6-(1H-pyrrol-1-yl)nicotinate is a compound that is structurally related to nicotinic acid derivatives, which are known for their biological significance and pharmaceutical applications. Although the specific compound is not directly synthesized or analyzed in the provided papers, related compounds and methodologies can offer insights into its potential synthesis, structure, and properties.
Synthesis Analysis
The synthesis of related compounds involves various strategies, such as palladium-catalyzed reactions, esterification, and cycloaddition reactions. For instance, the synthesis of 2-((1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino)-5-fluoronicotinic acid involves a palladium-catalyzed cyanation/reduction sequence and a selective monodechlorination of dichloro-nicotinic acid . Similarly, the synthesis of methyl nicotinate, a related ester of nicotinic acid, is achieved through esterification of nicotinic acid with methanol in the presence of concentrated sulfuric acid . These methods could potentially be adapted for the synthesis of methyl 6-(1H-pyrrol-1-yl)nicotinate by selecting appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of related compounds is often determined using techniques such as X-ray diffraction (XRD), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (GC-MS). For example, the structure of ethyl 5-cyano-6-hydroxy-2-methyl-4-(1-naphthyl)-nicotinate was elucidated using XRD and NMR . These techniques could be employed to determine the molecular structure of methyl 6-(1H-pyrrol-1-yl)nicotinate, providing insights into its stereochemistry and conformation.
Chemical Reactions Analysis
The chemical reactivity of nicotinic acid derivatives is influenced by their functional groups and molecular framework. The synthesis of 1-methyl-1,2,3,3a,4,8b-hexahydropyrrolo[3,2-f]pyrindine, a nicotine analogue, involves an intramolecular azomethine ylide-alkene [3+2] cycloaddition . This suggests that the pyrrol-1-yl group in methyl 6-(1H-pyrrol-1-yl)nicotinate could participate in similar cycloaddition reactions, potentially leading to the formation of complex heterocyclic structures.
Physical and Chemical Properties Analysis
The physical properties of methyl nicotinate, such as its melting point and yield, have been characterized, and its antinociceptive activity has been evaluated . Theoretical studies, including Hartree-Fock and density functional theory methods, have been used to investigate the molecular geometry, vibrational frequencies, and other properties of nicotinic acid derivatives . These approaches could be applied to predict and analyze the physical and chemical properties of methyl 6-(1H-pyrrol-1-yl)nicotinate, including its potential biological activity.
Scientific Research Applications
Synthesis and Structure
- The synthesis and structure of thioanalogues of nicotine, including compounds similar to methyl 6-(1H-pyrrol-1-yl)nicotinate, have been reported. Their spectral characteristics and structures were confirmed by various spectroscopy methods and X-ray diffraction analysis (Wojciechowska-Nowak et al., 2011).
Antinociceptive Activity
- Methyl nicotinate, closely related to the queried compound, was prepared and evaluated for its antinociceptive activity, showing significant peripheral and central antinociceptive effects in mice (Erharuyi et al., 2015).
Corrosion Inhibition
- A class of nicotinamide derivatives, including structures similar to methyl 6-(1H-pyrrol-1-yl)nicotinate, has been synthesized and shown to inhibit corrosion on mild steel in hydrochloric acid solution. The adsorption of these inhibitors follows the Langmuir isotherm model (Chakravarthy et al., 2014).
Biosynthesis Studies
- Studies on the biosynthesis of nicotinamide derivatives, which are structurally related to methyl 6-(1H-pyrrol-1-yl)nicotinate, have been conducted to understand the metabolic pathways involved (Quinn & Greengard, 1966).
Catalytic Synthesis
- Nicotinamide derivatives have been used in catalytic synthesis, including the preparation of 2-amino-3-cyanopyridines. These catalysts are bio-renewable and recyclable, highlighting their potential in green chemistry applications (Tamaddon & Azadi, 2018).
properties
IUPAC Name |
methyl 6-pyrrol-1-ylpyridine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-15-11(14)9-4-5-10(12-8-9)13-6-2-3-7-13/h2-8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWPDUWLRKKEHKQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1)N2C=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801241037 |
Source
|
Record name | Methyl 6-(1H-pyrrol-1-yl)-3-pyridinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801241037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 6-(1H-pyrrol-1-yl)nicotinate | |
CAS RN |
852180-80-4 |
Source
|
Record name | Methyl 6-(1H-pyrrol-1-yl)-3-pyridinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=852180-80-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 6-(1H-pyrrol-1-yl)-3-pyridinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801241037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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